5-Fluoro-2,3-dihydrobenzofuran
Overview
Description
5-Fluoro-2,3-dihydrobenzofuran is a chemical compound that belongs to the class of organic compounds known as benzofurans. These compounds contain a benzene ring fused to a furan ring. The specific compound of interest, 5-fluoro-2,3-dihydrobenzofuran, is characterized by the presence of a fluorine atom at the fifth position of the benzofuran structure and the saturation of the furan ring at the 2,3-positions.
Synthesis Analysis
The synthesis of fluorinated benzofuran derivatives can be achieved through various methods. One approach involves the DBU-promoted cyclization reactions of electron-deficient gem-difluorohomopropargyl alcohols to yield 2,5-disubstituted 3-fluorofurans, which can be further functionalized to create a variety of fluorinated furan derivatives . Another method includes the palladium-catalyzed coupling and ring-closing reactions to synthesize compounds with a 5,6-difluorobenzofuran core, which, while not the exact target molecule, provides insight into the synthetic strategies that could be adapted for 5-fluoro-2,3-dihydrobenzofuran . Additionally, electrochemical anodic fluorination has been used to synthesize 2-fluoro- and 2,3-difluoro-2,3-dihydrobenzofuran derivatives, indicating a potential pathway for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of 5-fluoro-2,3-dihydrobenzofuran is not directly discussed in the provided papers. However, the structure of related compounds, such as 5,6-difluorobenzofuran, has been characterized using techniques like NMR and MS . These methods could be applied to determine the molecular structure of 5-fluoro-2,3-dihydrobenzofuran.
Chemical Reactions Analysis
Fluorinated benzofurans can undergo various chemical reactions. For instance, the fluorine atom can direct ortho-functionalization processes to create bifurans and tetrasubstituted furans . The presence of fluorine can also influence the regioselectivity of further fluorination reactions, as seen in the case of dibenzofuran . Moreover, photocatalytic defluorinative coupling followed by 5-endo-trig cyclization has been used to synthesize 2-fluorobenzofurans, which could be relevant for the synthesis of 5-fluoro-2,3-dihydrobenzofuran .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-fluoro-2,3-dihydrobenzofuran are not explicitly detailed in the provided papers. However, related compounds with fluorinated benzofuran cores have been shown to exhibit a broad nematic range and high clearing points, with significant dielectric anisotropy and birefringence due to their large polarization and dipole moments . These properties suggest that 5-fluoro-2,3-dihydrobenzofuran may also possess unique electronic properties that could be beneficial for applications in display devices.
Scientific Research Applications
Synthesis of Biologically Active Compounds
The 2,3-dihydrobenzofuran scaffold is a core structure found in many natural products and biologically active molecules. Research has focused on developing methods for the functionalization of this scaffold to access diverse compounds. For instance, a study by Xiaoye Yu et al. (2022) highlights the use of aroyl fluorides as bifunctional reagents for the dearomatizing fluoroaroylation of benzofurans, leading to 3-aroyl-2-fluoro-2,3-dihydrobenzofurans. This method demonstrates broad substrate scope and high functional group compatibility, offering a versatile approach for the synthesis of complex dihydrobenzofuran derivatives (Yu et al., 2022).
Asymmetric Synthesis and Natural Product Derivatives
The asymmetric synthesis of 2,3-dihydrobenzofurans has been explored as a pathway to natural product derivatives and potential pharmaceuticals. Leticia Jiménez-González and colleagues (2006) reported on the silver-catalyzed condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines, leading to a new enantioselective synthesis of cis-pterocarpans, a class of natural compounds with antifungal properties (Jiménez-González et al., 2006).
Electrochemical Fluorination
Electrochemical methods have been employed for the fluorination of organic compounds, including the synthesis of fluorinated 2,3-dihydrobenzofuran derivatives. A study by K. Dawood and T. Fuchigami (2004) demonstrates the efficient anodic fluorination of benzofuran derivatives, resulting in the selective formation of fluorinated products. This method opens up new avenues for the incorporation of fluorine atoms into organic molecules, enhancing their properties for drug development and other applications (Dawood & Fuchigami, 2004).
Novel Synthesis Routes
Research has also focused on developing novel synthesis routes for 3-substituted 2,3-dihydrobenzofurans. Abdul Kadar Shaikh and G. Varvounis (2014) presented a regioselective one-pot synthesis method involving fluoride-induced desilylation, leading to the generation of o-quinone methide intermediates. This approach highlights the potential for efficient synthesis of 2,3-dihydrobenzofuran derivatives, which can be utilized in drug discovery and the development of new materials (Shaikh & Varvounis, 2014).
Future Directions
properties
IUPAC Name |
5-fluoro-2,3-dihydro-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVTXINZFWRQOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625470 | |
Record name | 5-Fluoro-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2,3-dihydrobenzofuran | |
CAS RN |
245762-35-0 | |
Record name | 5-Fluoro-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluor-2,3-dihydrobenzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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